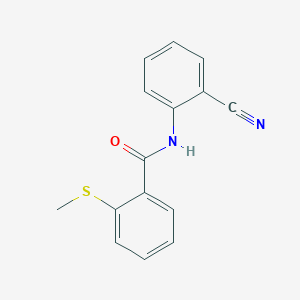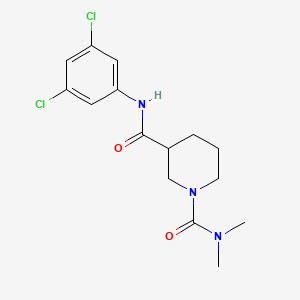
N-(2-cyanophenyl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-(methylthio)benzamide, also known as CTB or Compound 4, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and is synthesized through a multistep process.
作用機序
The mechanism of action of N-(2-cyanophenyl)-2-(methylthio)benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, N-(2-cyanophenyl)-2-(methylthio)benzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-(2-cyanophenyl)-2-(methylthio)benzamide has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In inflammatory diseases, N-(2-cyanophenyl)-2-(methylthio)benzamide has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(methylthio)benzamide has been shown to have various biochemical and physiological effects in different diseases. In cancer research, N-(2-cyanophenyl)-2-(methylthio)benzamide has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory diseases have been studied with N-(2-cyanophenyl)-2-(methylthio)benzamide, where it has been shown to reduce inflammation and improve symptoms. Additionally, N-(2-cyanophenyl)-2-(methylthio)benzamide has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(2-cyanophenyl)-2-(methylthio)benzamide has several advantages in lab experiments, including its small size and easy synthesis. However, its limitations include its low solubility and stability, which can affect its efficacy in experiments. Additionally, N-(2-cyanophenyl)-2-(methylthio)benzamide has not been extensively studied in clinical trials, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-(2-cyanophenyl)-2-(methylthio)benzamide. In cancer research, further studies are needed to understand the mechanism of action of N-(2-cyanophenyl)-2-(methylthio)benzamide and its potential use in combination with other chemotherapeutic agents. In inflammatory diseases, further studies are needed to understand the efficacy of N-(2-cyanophenyl)-2-(methylthio)benzamide in reducing inflammation and improving symptoms. Additionally, further studies are needed to understand the potential use of N-(2-cyanophenyl)-2-(methylthio)benzamide in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Overall, N-(2-cyanophenyl)-2-(methylthio)benzamide has the potential to be a promising therapeutic agent, but further research is needed to fully understand its potential.
合成法
The synthesis of N-(2-cyanophenyl)-2-(methylthio)benzamide involves a multistep process that begins with the reaction of 2-cyanophenylboronic acid and 2-bromo-4-methylthiophenol in the presence of a palladium catalyst. This reaction leads to the formation of 2-(2-cyanophenyl)-4-methylthiophenol, which is then converted to the corresponding 2-chloro derivative. The final step involves the reaction of the 2-chloro derivative with benzamide in the presence of a base to yield the desired product, N-(2-cyanophenyl)-2-(methylthio)benzamide.
科学的研究の応用
N-(2-cyanophenyl)-2-(methylthio)benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-cyanophenyl)-2-(methylthio)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied with N-(2-cyanophenyl)-2-(methylthio)benzamide, where it has been shown to reduce inflammation and improve symptoms. Additionally, N-(2-cyanophenyl)-2-(methylthio)benzamide has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-19-14-9-5-3-7-12(14)15(18)17-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBPPRREHWVJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(3'-fluoro-4-biphenylyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5330544.png)
![2-cyclopentyl-N-[(6-methylquinolin-5-yl)methyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330550.png)
![3-[5-(3-nitrophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5330555.png)
![2-{[3-(1-piperidinylcarbonyl)-2-pyrazinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5330560.png)
![7-{[4-(2-furoyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5330576.png)

![ethyl 1-[2-(2-allyl-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5330594.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5330595.png)

![2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide](/img/structure/B5330602.png)
![4-(5-methyl-2-pyridinyl)-1-[4-(3-piperidinylmethyl)benzoyl]-4-piperidinol](/img/structure/B5330605.png)
![2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5330618.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5330635.png)